2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE
Description
This compound features a complex structure with three key components:
- 4-Acetylpiperazine moiety: A heterocyclic ring system known to enhance solubility and modulate pharmacokinetic properties via hydrogen bonding and basic nitrogen interactions.
- 3-Hydroxypropyl chain: A hydrophilic linker that may influence conformational flexibility and hydrogen-bonding capacity.
Structural determination of such compounds often relies on crystallographic tools like SHELX software, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15(25)23-11-13-24(14-12-23)21(28)20(27)22-10-9-19(26)18-8-4-6-16-5-2-3-7-17(16)18/h2-8,19,26H,9-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTLXXUUEBLRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The acetylation of piperazine is achieved using acetic anhydride under mild conditions. The resulting acetylpiperazine is then reacted with a naphthalene derivative, which is prepared through a Friedel-Crafts acylation reaction. The final step involves the coupling of the hydroxypropyl group to the naphthalene moiety using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or sulfonates to introduce different functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Introduction of various functional groups on the piperazine ring.
Scientific Research Applications
2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-{3-[(2-Aminoacetyl)Oxy]-1-Hydroxy-1-(4-Methanesulphonylphenyl)Propan-2-yl}-2,2-Dichloroethanimidic Acid
Matched IUPAC Name: 2-(2,2-Dichloroacetamido)-3-hydroxy-3-(4-methanesulfonylphenyl)propyl 2-aminoacetate
Structural and Functional Differences:
| Feature | Target Compound | Analog Compound |
|---|---|---|
| Aryl Group | Naphthalen-1-yl (bicyclic, lipophilic) | 4-Methanesulfonylphenyl (monocyclic, polar sulfonyl group) |
| Acetamide Substituents | 4-Acetylpiperazin-1-yl and 2-oxo groups | 2,2-Dichloro and 2-amino groups |
| Hydroxypropyl Chain | Unmodified 3-hydroxypropyl linker | Functionalized with 2-aminoacetate ester |
Implications of Structural Differences:
In contrast, the 4-methanesulfonylphenyl group in the analog introduces polarity via the sulfonyl group, enhancing solubility . The 4-acetylpiperazine moiety in the target compound may improve solubility through hydrogen-bonding interactions, whereas the dichloroacetamido group in the analog could increase metabolic stability or electrophilicity.
The dichloro and amino groups in the analog might confer different target selectivity, such as enzyme inhibition via covalent interactions.
Metabolic Pathways :
- The ester-functionalized hydroxypropyl chain in the analog could render it susceptible to hydrolysis, whereas the unmodified chain in the target compound may exhibit greater metabolic stability.
Research Findings and Data Gaps
- Crystallographic Analysis: The target compound’s structure may have been resolved using SHELX software, a standard tool for small-molecule refinement .
- Pharmacological Data : Experimental metrics (e.g., IC50, logP) are absent in the available sources, limiting direct pharmacological comparisons. Theoretical predictions based on structure-activity relationships (SAR) must suffice.
Biological Activity
The compound 2-(4-Acetylpiperazin-1-YL)-N-[3-Hydroxy-3-(Naphthalen-1-YL)Propyl]-2-Oxoacetamide , identified by the CAS number 1421528-00-8 , is a complex organic molecule notable for its potential biological activities. This compound features a unique structural arrangement that includes a piperazine ring, an acetyl group, a hydroxypropyl group, and a naphthalene moiety, making it a candidate for various pharmacological applications.
- Molecular Formula : CHNO
- Molecular Weight : 383.4 g/mol
- Structure : The compound's structure allows for diverse interactions with biological targets, particularly in medicinal chemistry.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of enzymes, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. This mechanism is critical in understanding its potential therapeutic applications.
Biological Activity and Applications
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may function as a kinase inhibitor, which is significant in cancer treatment. By inhibiting specific kinases involved in cancer cell signaling pathways, the compound could potentially suppress tumor growth.
- Neuroprotective Effects : The presence of the piperazine and naphthalene groups suggests potential neuroprotective properties. These groups are often associated with compounds that can modulate neurotransmitter systems or provide protection against neurodegenerative processes.
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation through inhibition of pathways associated with inflammatory responses. This could make it beneficial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can the multi-step synthesis of this compound be optimized for yield and purity?
- Methodological Answer : Optimizing multi-step syntheses requires systematic evaluation of reaction conditions. For example:
- Temperature Control : Evidence suggests that reactions involving acetamide derivatives often require precise temperature gradients (e.g., 60–80°C for condensation steps) to minimize side products .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) are critical for stabilizing intermediates, as demonstrated in analogous acetamide syntheses .
- Catalysts : Piperidine or triethylamine can accelerate amide bond formation, but stoichiometric ratios must be validated via kinetic studies .
- Workflow : Use Design of Experiments (DoE) to screen variables (e.g., reaction time, molar ratios) and apply statistical models (e.g., ANOVA) to identify critical parameters .
Q. What analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the presence of the acetylpiperazinyl and naphthylpropyl groups. For example, δ 7.5–8.5 ppm in ¹H NMR corresponds to aromatic protons in the naphthalene moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) can verify molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Stretching bands at ~1650–1700 cm⁻¹ confirm carbonyl groups (amide C=O and acetyl C=O) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals using slow evaporation in dichloromethane/hexane mixtures .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- In Vitro Assays : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the compound’s structural similarity to known acetylpiperazine-based inhibitors. Use fluorescence-based or colorimetric readouts (e.g., ATPase activity) .
- Cell Viability : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) .
- Solubility : Pre-test solubility in DMSO/PBS mixtures to avoid false negatives due to precipitation .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from independent studies and apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
- Orthogonal Assays : Validate conflicting results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Structural Dynamics : Use molecular dynamics (MD) simulations to explore conformational flexibility that may explain varying target interactions .
Q. What computational strategies are suitable for predicting the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADME Prediction : Use software like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. Cross-validate with experimental data (e.g., hepatic microsome stability assays) .
- Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger) to prioritize target proteins. Focus on conserved binding pockets in kinases or GPCRs due to the piperazine moiety .
- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) and hydrogen-bond donors/acceptors .
Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be elucidated?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to track oxygen incorporation in the oxoacetamide group during hydrolysis steps .
- Kinetic Profiling : Monitor intermediates via LC-MS at timed intervals to propose rate-determining steps .
- DFT Calculations : Apply density functional theory (B3LYP/6-31G*) to model transition states and activation energies for critical bond-forming steps .
Q. What advanced spectroscopic methods can probe intermolecular interactions in solid-state formulations?
- Methodological Answer :
- Solid-State NMR : Use cross-polarization magic-angle spinning (CP-MAS) to study hydrogen bonding between the hydroxyl group and excipients .
- Terahertz Spectroscopy : Characterize polymorphic forms by detecting low-frequency vibrational modes (<5 THz) .
- PXRD : Pair with pair distribution function (PDF) analysis to resolve amorphous vs. crystalline domains .
Data Contradiction and Reproducibility
Q. How can batch-to-batch variability in synthesis be minimized?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
- Quality Control (QC) : Establish acceptance criteria (e.g., purity ≥95% by HPLC) and use statistical process control (SPC) charts to track deviations .
- Purification : Compare column chromatography (silica gel) vs. preparative HPLC for impurity removal efficiency .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
